1,1-Dimethoxytetradecane

Physicochemical characterization Distillation engineering Fragrance formulation

1,1-Dimethoxytetradecane (tetradecanal dimethyl acetal; CAS 14620-53-2) is a saturated, straight-chain C14 fatty aldehyde dimethyl acetal with the molecular formula C₁₆H₃₄O₂ and a molecular weight of 258.44 g/mol. It belongs to the homologous series of n-alkyl dimethyl acetals derived from fatty aldehydes, in which the reactive formyl group of the parent aldehyde is protected as a dimethyl acetal.

Molecular Formula C16H34O2
Molecular Weight 258.44 g/mol
CAS No. 14620-53-2
Cat. No. B079281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethoxytetradecane
CAS14620-53-2
Molecular FormulaC16H34O2
Molecular Weight258.44 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(OC)OC
InChIInChI=1S/C16H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(17-2)18-3/h16H,4-15H2,1-3H3
InChIKeyUOUNLLQHXAHFDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dimethoxytetradecane (CAS 14620-53-2) – Procurement-Relevant Baseline for a C14 Fatty Aldehyde Dimethyl Acetal


1,1-Dimethoxytetradecane (tetradecanal dimethyl acetal; CAS 14620-53-2) is a saturated, straight-chain C14 fatty aldehyde dimethyl acetal with the molecular formula C₁₆H₃₄O₂ and a molecular weight of 258.44 g/mol . It belongs to the homologous series of n-alkyl dimethyl acetals derived from fatty aldehydes, in which the reactive formyl group of the parent aldehyde is protected as a dimethyl acetal. The compound is a colourless liquid with estimated physical properties including a boiling point of approximately 341.7 °C, a density of approximately 0.958 g/mL, and a refractive index of approximately 1.434 . It is insoluble in water but soluble in common organic solvents, consistent with its pronounced lipophilic character imparted by the C14 hydrocarbon chain .

Why 1,1-Dimethoxytetradecane Cannot Be Interchanged with Shorter- or Longer-Chain Dimethyl Acetals


In the homologous series of n-alkyl dimethyl acetals, the alkyl chain length governs three procurement-critical properties: volatility (boiling point), lipophilicity (log P/log Kow), and biological substrate specificity. A switch from the C14 chain to the C10 analog (decanal dimethyl acetal) reduces the boiling point by approximately 108 °C, fundamentally altering distillation behavior and headspace performance in fragrance applications . Conversely, moving to the C18 analog (octadecanal dimethyl acetal) increases molecular weight from 258.44 to 314.5 g/mol, affecting GC retention time and lipid-membrane partitioning in biochemical assays . Furthermore, tetradecanal (C14), the parent aldehyde of this acetal, is the preferred natural substrate for bacterial luciferase, whereas shorter-chain aldehydes show markedly different in vitro reaction rates [1]. These chain-length-dependent property cliffs mean that 1,1-dimethoxytetradecane is not a drop-in replacement for its nearest homologs in any application where volatility, hydrophobicity, or biological recognition is a design parameter.

Quantitative Differentiation Evidence for 1,1-Dimethoxytetradecane Against Key Comparators


Boiling Point and Volatility Differentiation of 1,1-Dimethoxytetradecane Across the n-Alkyl Dimethyl Acetal Series

1,1-Dimethoxytetradecane (C14 DMA) exhibits a boiling point of approximately 341.7 °C , which is 108 °C higher than the C10 analog decanal dimethyl acetal (233.71 °C) and approximately 73–76 °C higher than the C12 analog dodecanal dimethyl acetal (265.6–268.53 °C) [1]. This boiling point increment of roughly 35–40 °C per two additional methylene units is characteristic of the homologous series and directly impacts distillation cut points, headspace volatility, and GC retention. For procurement, the C14 DMA requires higher-temperature processing equipment compared to the C10 or C12 analogs and will exhibit significantly lower vapour pressure at ambient temperature.

Physicochemical characterization Distillation engineering Fragrance formulation

Lipophilicity (log Kow) Comparison of 1,1-Dimethoxytetradecane with Shorter-Chain and Parent Aldehyde

The lipophilicity of 1,1-dimethoxytetradecane, as estimated by its octanol-water partition coefficient (log Kow), can be positioned within the homologous series using available data. Dodecanal dimethyl acetal (C12 DMA) has a measured/estimated log Kow of 5.13 [1], while the parent aldehyde tetradecanal (C14) has an XLogP of 6.00 [2] and a KowWin-estimated log Kow of 5.73 [3]. Given that dimethyl acetals generally exhibit log Kow values approximately 0.3–0.5 units lower than their parent aldehydes due to the polar methoxy groups, the log Kow of 1,1-dimethoxytetradecane (C14 DMA) is estimated in the range of 5.5–6.0. This places it approximately 0.4–0.9 log units more lipophilic than the C12 DMA, translating to a roughly 2.5–8 fold higher octanol-water partition coefficient.

Lipophilicity Partitioning Formulation design QSAR

Oxidative Stability Advantage of 1,1-Dimethoxytetradecane Over Free Tetradecanal

The dimethyl acetal protecting group converts the oxidation-prone formyl moiety of tetradecanal into a chemically robust acetal. Tetradecanal, like other long-chain fatty aldehydes, is susceptible to air oxidation to tetradecanoic acid under ambient storage conditions . In contrast, dimethyl acetals are stable against nucleophiles, bases, and most oxidants under non-hydrolytic conditions, with significant hydrolysis occurring only at pH < 1 at 100 °C or pH > 12 at 100 °C [1]. At pH 4–9 at room temperature (conditions typical of many formulated products), dimethyl acetals remain intact [1]. This stability differential means 1,1-dimethoxytetradecane can serve as a stable, latent form of tetradecanal that can be deployed and quantitatively hydrolyzed back to the free aldehyde under controlled acidic conditions when the active carbonyl is required [2].

Aldehyde protection Oxidative stability Shelf life Formulation integrity

Chain-Length Specificity in Biological Recognition: Tetradecanal (C14) as Preferred Luciferase Substrate

In bacterial bioluminescence systems, tetradecanal (C14), the parent aldehyde of 1,1-dimethoxytetradecane, has been identified as the preferred natural substrate for Vibrio and Photobacterium luciferases [1][2]. The relative in vitro activities of aldehydes with luciferase in 20 mM Bis-Tris (pH 7.1) follow the order: n-dodecanal [1] < n-octanal [2] < n-decanal [15], with tetradecanal reported to react the fastest, and the reaction rate decreasing for both longer and shorter chains [3][4]. This chain-length specificity means that when 1,1-dimethoxytetradecane is hydrolyzed to release tetradecanal, it provides the optimal chain length for luciferase-based bioassays, whereas the C10 or C12 dimethyl acetals would release suboptimal substrates.

Bacterial luciferase Bioluminescence Substrate specificity Biochemical assay

Regulatory Divergence: Absence of FEMA/JECFA Flavor Designation for 1,1-Dimethoxytetradecane

A critical procurement-relevant distinction is the regulatory status within the flavor and fragrance domain. Decanal dimethyl acetal (C10 DMA, CAS 7779-41-1) holds FEMA number 2363 and JECFA number 0945, with JECFA evaluation completed in 2001 (session 57) concluding 'No safety concern' [1]. Dodecanal dimethyl acetal (C12 DMA, CAS 14620-52-1) holds FEMA number 4366 and JECFA number 1746 . In contrast, 1,1-dimethoxytetradecane (tetradecanal dimethyl acetal, CAS 14620-53-2) does not appear in the FEMA GRAS list, the JECFA flavoring database, or the FDA EAFUS database as of the available records [2]. This regulatory gap means that 1,1-dimethoxytetradecane cannot be used as a direct food flavoring agent in jurisdictions that require FEMA GRAS or JECFA clearance, unlike its C10 and C12 homologs.

Regulatory compliance Flavor ingredient FEMA GRAS Food-contact applications

Mass Spectral Identification of 1,1-Dimethoxytetradecane as a C14 Plasmalogen-Derived DMA Standard

1,1-Dimethoxytetradecane (tetradecanal dimethylacetal) has a characteristic molecular ion at m/z 258 in GC-MS analysis and is catalogued in the Wiley Registry of Mass Spectral Data and the KnowItAll Mass Spectral Library [1]. In lipidomics, fatty aldehyde dimethyl acetals (DMAs) including C14:0, C16:0, and C18:0 chain lengths are used as indirect markers of plasmalogen levels in biological samples . The C14:0 DMA specifically corresponds to the aldehyde derived from C14:0 plasmalogen species and has been detected in erythrocyte plasmalogen profiling studies alongside C16:0, C18:0, and C18:1 DMAs [2]. In clinical diagnostic panels (e.g., LOINC 74634-7 DMA panel – Red Blood Cells), dimethyl acetals are quantified by GC with flame ionization detection to diagnose peroxisomal disorders [3]. The C14 DMA standard is therefore an essential reference compound in these panels, distinguishable from C16 and C18 DMA standards by its unique retention time and molecular ion.

Lipidomics Plasmalogen biomarker GC-MS standard Diagnostic testing

Evidence-Backed Application Scenarios Where 1,1-Dimethoxytetradecane Provides Procurement-Relevant Advantages


Latent Aldehyde Source in Bioluminescence Research Assays

1,1-Dimethoxytetradecane serves as a stable, non-volatile precursor that can be hydrolyzed on demand to release tetradecanal, the native and fastest-reacting substrate for bacterial luciferase (EC 1.14.14.3). In bioluminescence research, the free aldehyde tetradecanal is prone to air oxidation to tetradecanoic acid, compromising assay reproducibility [1]. The dimethyl acetal form provides superior storage stability under neutral pH conditions and can be quantitatively converted to the active aldehyde via mild acid-catalyzed hydrolysis immediately before use. This 'just-in-time' substrate generation strategy ensures consistent luciferase kinetics and is especially valuable in high-throughput screening formats where aldehyde integrity directly impacts signal reliability [2].

GC-MS Reference Standard for C14 Plasmalogen Biomarker Quantitation

In clinical lipidomics and peroxisomal disorder diagnostics, 1,1-dimethoxytetradecane is used as a chain-length-specific dimethyl acetal (DMA) standard for the identification and quantitation of C14-derived plasmalogen species in erythrocytes and fibroblasts [1]. Its GC-MS molecular ion at m/z 258 and distinct retention time relative to C16:0 DMA (m/z 286) and C18:0 DMA (m/z 314) enable unambiguous peak assignment in complex lipid extracts [2]. Laboratories performing LOINC panel 74634-7 (DMA panel – Red Blood Cells) require the C14 DMA reference compound alongside C16 and C18 standards for complete plasmalogen profiling . Unlike the more commonly stocked C16 and C18 DMAs, the C14 standard is essential when comprehensive chain-length coverage is required for diagnostic accuracy.

Non-Food Fragrance Formulation Requiring Lower Volatility and Waxy Substantivity

In fragrance compounding for non-food applications (e.g., fine fragrance, home care, personal care where direct food-contact clearance is not required), 1,1-dimethoxytetradecane offers a unique volatility profile that differentiates it from the more volatile C10 and C12 dimethyl acetals. With a boiling point approximately 108 °C higher than decanal dimethyl acetal, the C14 DMA evaporates more slowly from the fragrance substrate, potentially contributing to extended substantivity on skin or fabric [1]. While decanal dimethyl acetal is described as having a 'waxy, herbal, citrus, green, neroli' odor and dodecanal dimethyl acetal as 'mild, fresh, green, waxy, orchid, herbal,' the C14 DMA is expected to exhibit a softer, more tenacious waxy character consistent with its higher molecular weight [2]. However, formulators must note that 1,1-dimethoxytetradecane lacks FEMA GRAS status, restricting its use to non-food fragrance applications .

Synthetic Intermediate for C14 Aldehyde Chemistry Under Protective Group Strategy

In multi-step organic synthesis, 1,1-dimethoxytetradecane functions as a protected form of tetradecanal that tolerates reaction conditions incompatible with the free aldehyde. The dimethyl acetal group is stable to nucleophiles, hydride reducing agents, and most oxidants under neutral or basic conditions [1]. This enables synthetic transformations on the alkyl chain (e.g., functionalization at remote positions) without competing reactions at the formyl carbon. Subsequent acid-catalyzed deprotection regenerates the aldehyde in high yield. Synthetic organic chemists can select the C14 chain-length acetal over C10, C12, or C18 alternatives based on the specific structural requirements of the target molecule, with the C14 length providing a balance between solubility in organic media and ease of product isolation by distillation or chromatography [2].

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